8-(4-ethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(4-ethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with potential applications in various scientific fields
Preparation Methods
The synthesis of 8-(4-ethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The synthetic route may include:
Formation of the imidazo[2,1-f]purine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of substituents: The ethylphenyl and methoxyethyl groups can be introduced through alkylation reactions using reagents like ethyl iodide and methoxyethyl chloride under basic conditions.
Final assembly: The final product is obtained by combining the core structure with the substituents under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial production methods would likely involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
8-(4-ethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups within the molecule to their corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups. Common reagents include sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the substituent groups or the core structure.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a model compound for studying reaction mechanisms.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits biological activity such as enzyme inhibition or receptor binding.
Industry: It may find use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 8-(4-ethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: The compound may bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Receptor binding: It could interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
DNA/RNA interaction: The compound might intercalate into nucleic acids, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar compounds to 8-(4-ethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include other imidazo[2,1-f]purine derivatives with different substituents. These compounds can be compared based on their chemical reactivity, biological activity, and potential applications. Some examples include:
- 1-(4-ethylphenyl)-2-(2-fluoro-4-methoxyphenyl)-2-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium bromide .
- Eperisone impurity 1 .
The uniqueness of this compound lies in its specific combination of substituents and the resulting properties, which may offer distinct advantages in certain applications.
Properties
IUPAC Name |
6-(4-ethylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-5-14-6-8-15(9-7-14)25-13(2)12-24-16-17(21-19(24)25)22(3)20(27)23(18(16)26)10-11-28-4/h6-9,12H,5,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFPIKFNDAMTMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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